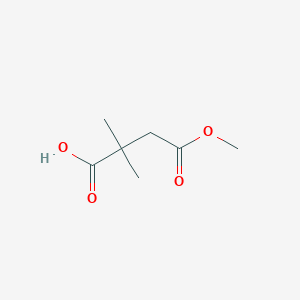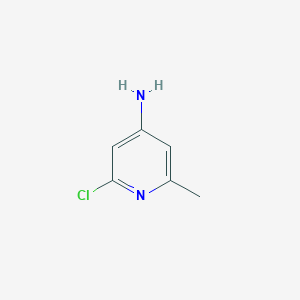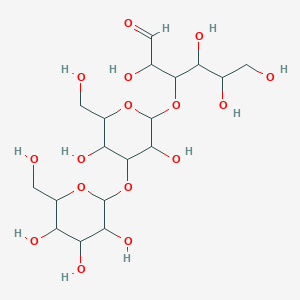
1,8-Dimetil-9H-carbazol
Descripción general
Descripción
1,8-Dimethyl-9H-carbazole is a useful research compound. Its molecular formula is C14H13N and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,8-Dimethyl-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Dimethyl-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1,8-Dimetil-9H-carbazol: Un análisis exhaustivo de las aplicaciones de la investigación científica
Investigación farmacéutica: Los derivados del carbazol se han estudiado por su potencial para tratar diversas enfermedades. Por ejemplo, algunos compuestos han demostrado actividad en el bloqueo de la topoisomerasa I humana, que es un objetivo para los fármacos contra el cáncer . Dada la similitud estructural, el this compound también se puede explorar por sus aplicaciones farmacéuticas.
Ciencia de materiales: Debido a sus propiedades ópticas y electroquímicas únicas, los derivados del carbazol se utilizan a menudo en la investigación de la ciencia de materiales . El this compound podría utilizarse en el desarrollo de nuevos materiales con características eléctricas u ópticas específicas.
Electrónica orgánica: Las propiedades eléctricas de los compuestos de carbazol los hacen adecuados para su uso en electrónica orgánica . La investigación sobre el this compound podría conducir a avances en los diodos orgánicos emisores de luz (OLED) o la fotovoltaica orgánica (OPV).
Estudios ambientales: Los carbazoles también se investigan por su impacto ambiental y su degradación . Los estudios sobre el this compound podrían contribuir a comprender su comportamiento en los sistemas ambientales y su posible toxicidad.
Síntesis química: Como bloque de construcción en la síntesis química, el this compound se puede utilizar para sintetizar una variedad de moléculas complejas . Esto puede conducir al desarrollo de nuevos fármacos o materiales con propiedades mejoradas.
Investigación biológica: Los carbazoles se han relacionado con actividades biológicas como la inhibición enzimática . La investigación sobre el this compound podría descubrir nuevas vías o objetivos biológicos para la intervención terapéutica.
Mecanismo De Acción
Target of Action
1,8-Dimethyl-9H-carbazole is a derivative of carbazole, a class of heterocyclic aromatic compoundsCarbazole derivatives have been found to interact with various targets such as ferredoxin carac and terminal oxygenase component of carbazole .
Mode of Action
Carbazole derivatives have been reported to exhibit anticancer activity by reactivating the p53 molecular signaling pathway .
Biochemical Pathways
Carbazole derivatives, including 1,8-Dimethyl-9H-carbazole, have been found to influence various pathways of molecular signaling. For instance, some carbazole derivatives show antifungal activity by acting on the RAS-MAPK pathway . They also affect inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway .
Pharmacokinetics
It is known that carbazole has a molecular weight of 16721 g/mol, a boiling point of 355 °C, and a water solubility of 12 mg/l , which may influence its bioavailability.
Análisis Bioquímico
Biochemical Properties
1,8-Dimethyl-9H-carbazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme α-glucosidase, which is involved in the final stage of carbohydrate digestion . This inhibition can help reduce postprandial blood glucose levels, making it a potential candidate for managing diabetes. Additionally, 1,8-Dimethyl-9H-carbazole interacts with proteins involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Cellular Effects
1,8-Dimethyl-9H-carbazole influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Moreover, 1,8-Dimethyl-9H-carbazole has shown potential in inhibiting the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis .
Molecular Mechanism
At the molecular level, 1,8-Dimethyl-9H-carbazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with α-glucosidase results in the inhibition of this enzyme, thereby reducing the breakdown of carbohydrates into monosaccharides . Additionally, 1,8-Dimethyl-9H-carbazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-Dimethyl-9H-carbazole have been studied over time. It has been found to be relatively stable under standard storage conditions, with minimal degradation . Long-term studies have shown that 1,8-Dimethyl-9H-carbazole can maintain its biological activity over extended periods, making it a viable candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1,8-Dimethyl-9H-carbazole vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as reducing oxidative stress and modulating carbohydrate metabolism . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
1,8-Dimethyl-9H-carbazole is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolites include hydroxylated and demethylated derivatives, which are further conjugated with glucuronic acid or sulfate for excretion . These metabolic pathways play a crucial role in determining the bioavailability and pharmacokinetics of 1,8-Dimethyl-9H-carbazole.
Transport and Distribution
Within cells and tissues, 1,8-Dimethyl-9H-carbazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . This distribution pattern is essential for understanding its pharmacological and toxicological effects.
Subcellular Localization
The subcellular localization of 1,8-Dimethyl-9H-carbazole is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications, such as phosphorylation and acetylation, may influence its targeting to specific subcellular compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
1,8-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXSBBMMIDFGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC(=C3N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508408 | |
| Record name | 1,8-Dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6558-83-4 | |
| Record name | 1,8-Dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(2R,6R,7R)-Benzhydryl 7-benzamido-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1590086.png)
